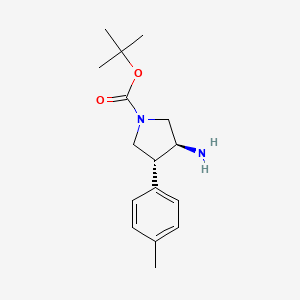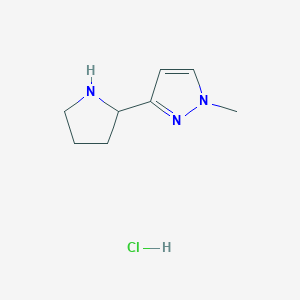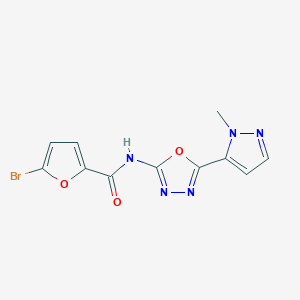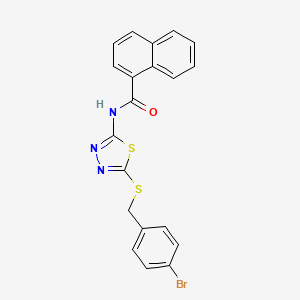![molecular formula C7H5F5OS B2547150 [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol CAS No. 2418707-48-7](/img/structure/B2547150.png)
[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol” is a chemical compound with the CAS Number: 2418707-48-7 . It has a molecular weight of 232.17 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5F5OS/c8-6(9,7(10,11)12)5-1-4(2-13)3-14-5/h1,3,13H,2H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Catalysis in Organic Reactions
In organic synthesis, compounds like 1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one stabilize palladium(0) nanoparticles which are formed through the reduction of palladium dichloride with methanol. These stabilized nanoparticles act as efficient and recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions, demonstrating the versatility of methanol in enhancing catalytic reactions (Moreno-Mañas et al., 2001).
Methanol as a Substrate for Bioproduction
Escherichia coli has been engineered to utilize methanol for growth on five-carbon sugars by deleting essential genes in the pentose phosphate pathway and expressing heterologous enzymes from the ribulose-monophosphate (RuMP) pathway. This creates a phenotype termed "synthetic methanol auxotrophy," allowing for methanol-dependent growth and production of chemicals like ethanol and 1-butanol, with a significant portion of their carbon derived from methanol. This highlights the potential of methanol as a substrate for the bioproduction of valuable chemicals (Chen et al., 2018).
Influence on Lipid Dynamics
Methanol's impact on lipid dynamics has been studied, showing that it significantly influences the transfer and flip-flop kinetics of lipids in biological and synthetic membranes. This effect is crucial for understanding the role of solvents like methanol in biomembrane and proteolipid studies, especially considering the stability of bilayer composition and the function of transmembrane proteins/peptides (Nguyen et al., 2019).
Methanol in Sensing Technologies
Hexaphenylbenzene derivatives with rhodamine B moieties exhibit solvent-dependent fluorescence resonance energy transfer (FRET) and through bond energy transfer (TBET) in the presence of Hg(2+) ions. This showcases the potential of methanol in enhancing the efficiency of sensing technologies, particularly in detecting specific ions through changes in energy transfer mechanisms (Bhalla et al., 2013).
Propiedades
IUPAC Name |
[5-(1,1,2,2,2-pentafluoroethyl)thiophen-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5OS/c8-6(9,7(10,11)12)5-1-4(2-13)3-14-5/h1,3,13H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEYKIONTNCCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CO)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2547068.png)
![Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2547070.png)


![N-(3-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2547076.png)

![tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl}carbamate](/img/structure/B2547078.png)


![4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2547083.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide](/img/structure/B2547086.png)

